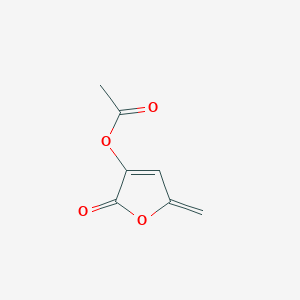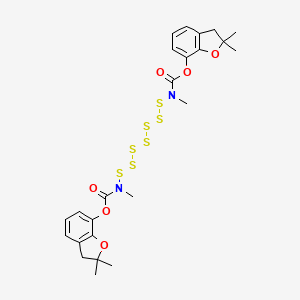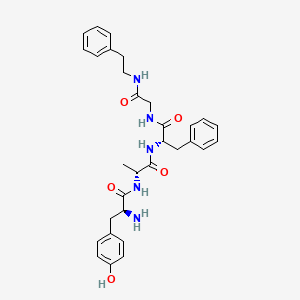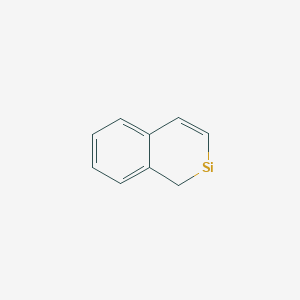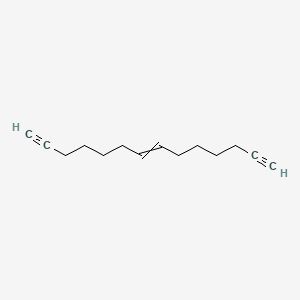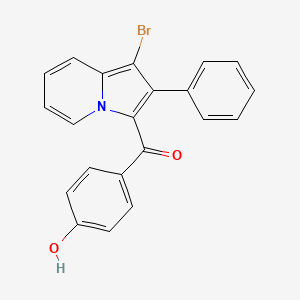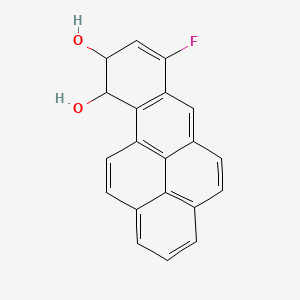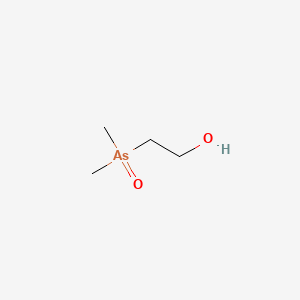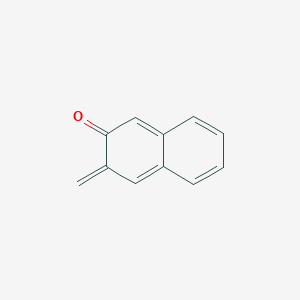
3-Methylidenenaphthalen-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylidenenaphthalen-2(3H)-one: is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring system with a methylene group at the 3-position and a ketone group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenenaphthalen-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Functionalization: The naphthalene undergoes functionalization to introduce the methylene and ketone groups.
Reaction Conditions: The reaction conditions often involve the use of strong bases and oxidizing agents to achieve the desired functionalization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reaction.
Optimization: Optimizing reaction parameters such as temperature, pressure, and solvent choice to maximize production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylidenenaphthalen-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Alcohols and other reduced forms of the original compound.
Substituted Derivatives: Compounds with various substituents on the naphthalene ring.
Applications De Recherche Scientifique
3-Methylidenenaphthalen-2(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Methylidenenaphthalen-2(3H)-one exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.
Pathways Involved: It may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylidenenaphthalen-1(2H)-one: Similar structure but with different positioning of functional groups.
1-Methylidenenaphthalen-2(1H)-one: Another isomer with a different arrangement of the methylene and ketone groups.
Uniqueness
3-Methylidenenaphthalen-2(3H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties compared to its isomers and other related compounds.
Propriétés
Numéro CAS |
79219-98-0 |
|---|---|
Formule moléculaire |
C11H8O |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
3-methylidenenaphthalen-2-one |
InChI |
InChI=1S/C11H8O/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H2 |
Clé InChI |
BZEFTNYTOWFMLQ-UHFFFAOYSA-N |
SMILES canonique |
C=C1C=C2C=CC=CC2=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


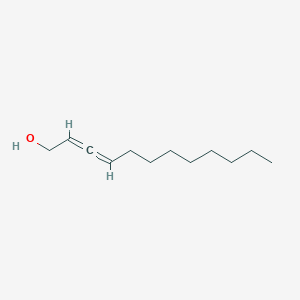
![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
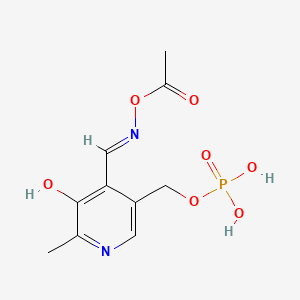
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
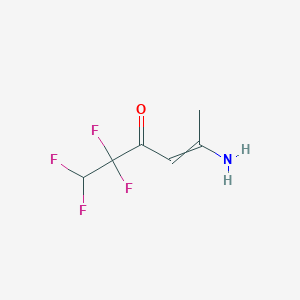
![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)
